molecular formula C11H11N3 B1273790 2-Amino-4-(4-methylphenyl)pyrimidine CAS No. 263276-44-4

2-Amino-4-(4-methylphenyl)pyrimidine

Cat. No.: B1273790
CAS No.: 263276-44-4
M. Wt: 185.22 g/mol
InChI Key: SEAVIOKUWQLSPU-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Hydrogen Bonding

2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, closely related to 2-Amino-4-(4-methylphenyl)pyrimidine, forms part of a study observing its isostructural nature and the hydrogen bonding it forms, leading to insights into molecular and crystal structures of such compounds (Trilleras et al., 2009).

Synthesis of Novel Derivatives

A research effort into synthesizing novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, starting from related pyrimidine compounds, offers a pathway to create compounds with potential pharmacological applications (Önal et al., 2008).

Anti-Inflammatory and Analgesic Properties

Research on pyrimidine heterocycles, including derivatives of this compound, indicates their significant role in medicinal chemistry, particularly in their anti-inflammatory and analgesic activities (Muralidharan et al., 2019).

Supramolecular Assemblies

Studies have been conducted on pyrimidine derivatives for their potential in creating hydrogen-bonded supramolecular assemblies, which have applications in the field of materials science and nanotechnology (Fonari et al., 2004).

Antimicrobial Activity

Research into trisubstituted pyrimidines, including those related to this compound, has shown promising antimicrobial properties, offering potential applications in combating bacterial and viral infections (Srinath et al., 2011).

Quantum Chemical Calculations

Density functional theory (DFT) studies on pyrimidin-1(2H)-ylaminofumarate derivatives, related to this compound, offer insights into the molecular properties of these compounds, contributing to the field of computational chemistry and material science (Saracoglu et al., 2020).

Mechanism of Action

Target of Action

2-Amino-4-(4-methylphenyl)pyrimidine, also known as 4-(p-tolyl)pyrimidin-2-amine, has been found to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, leading to their inhibition. The structural modifications of the compound, such as the substitutions of their amino group and of their phenyl ring, can influence these activities .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the life cycle of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54. By inhibiting the essential enzymes of these organisms, the compound disrupts their growth and proliferation .

Pharmacokinetics

The compound’s lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to their eventual death . This results in significant antitrypanosomal and antiplasmodial activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other substances in the environment, such as proteins or other drugs, can affect the compound’s efficacy through interactions or competition for the same targets .

Biochemical Analysis

Biochemical Properties

2-Amino-4-(4-methylphenyl)pyrimidine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and repair . Additionally, this compound exhibits inhibitory effects on cAMP-phosphodiesterase, which is involved in regulating intracellular levels of cyclic AMP . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, the compound’s interaction with dihydrofolate reductase leads to enzyme inhibition, thereby disrupting DNA synthesis . Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the nucleus, where it can interact with DNA and transcription factors . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy metabolism . Additionally, the compound’s localization to the nucleus allows it to modulate gene expression and DNA synthesis .

Properties

IUPAC Name

4-(4-methylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVIOKUWQLSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370696
Record name 2-Amino-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263276-44-4
Record name 2-Amino-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.